

An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclotridecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclotridecane**

Cat. No.: **B13116453**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **cyclotridecane**. The information is presented to support research, development, and quality control activities where this macrocyclic alkane is utilized.

Core Chemical and Physical Properties

Cyclotridecane is a saturated cycloalkane with the molecular formula C₁₃H₂₆.^[1] As a non-polar hydrocarbon, its properties are primarily dictated by van der Waals forces. The quantitative physical and chemical properties of **cyclotridecane** are summarized in the tables below.

Table 1: General and Physical Properties of **Cyclotridecane**

Property	Value	Reference
IUPAC Name	Cyclotridecane	[1]
CAS Number	295-02-3	[1]
Molecular Formula	C ₁₃ H ₂₆	[1]
Molecular Weight	182.35 g/mol	[1]
Melting Point	23.5 °C	
Boiling Point	128 °C at 20 Torr	
Density	~0.86 g/cm ³ (estimated)	

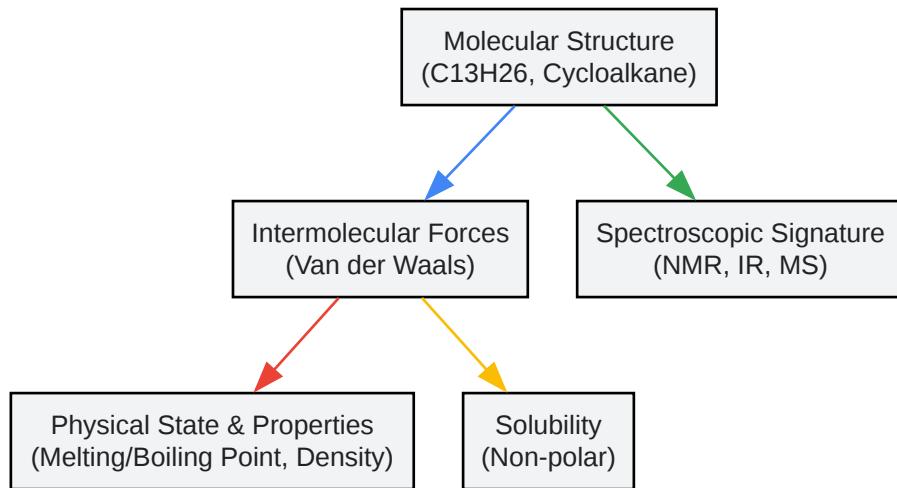
Note on Density: An experimental density for **cyclotridecane** is not readily available. This value is an estimate based on the density of the structurally similar cyclododecane (0.855 g/cm³).[\[2\]](#)

Table 2: Solubility Profile of **Cyclotridecane**

Solvent	Solubility	Rationale
Water	Insoluble	Cyclotridecane is non-polar and cannot form hydrogen bonds with water.
Non-polar organic solvents (e.g., hexane, toluene, diethyl ether)	Soluble	"Like dissolves like"; cyclotridecane readily dissolves in other non-polar solvents. [2]
Polar aprotic solvents (e.g., acetone, ethyl acetate)	Sparingly soluble	Limited solubility due to the difference in polarity.
Polar protic solvents (e.g., ethanol, methanol)	Poorly soluble	The strong hydrogen bonding network of the solvents makes it difficult for the non-polar cyclotridecane to dissolve.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of **cyclotridecane**.


Table 3: Key Spectroscopic Data for **Cyclotridecane**

Spectroscopic Method	Key Features and Expected Values
¹ H NMR	A single, broad signal is expected for the chemically equivalent methylene (-CH ₂ -) protons, anticipated around δ 1.5 ppm.
¹³ C NMR	Due to the molecule's symmetry, a single peak is expected for the equivalent methylene carbons, estimated to be in the range of δ 23-27 ppm.
Infrared (IR) Spectroscopy	- C-H stretching vibrations just below 3000 cm ⁻¹ . - -CH ₂ - scissoring (bending) vibrations around 1465 cm ⁻¹ .
Mass Spectrometry (EI)	- Molecular ion (M ⁺) peak at m/z = 182. Characteristic fragmentation pattern for cycloalkanes, including a significant peak at M-28 (loss of ethylene) and a series of fragment ions at m/z 69, 83, 97, 111, etc.

Logical Relationships of Fundamental Properties

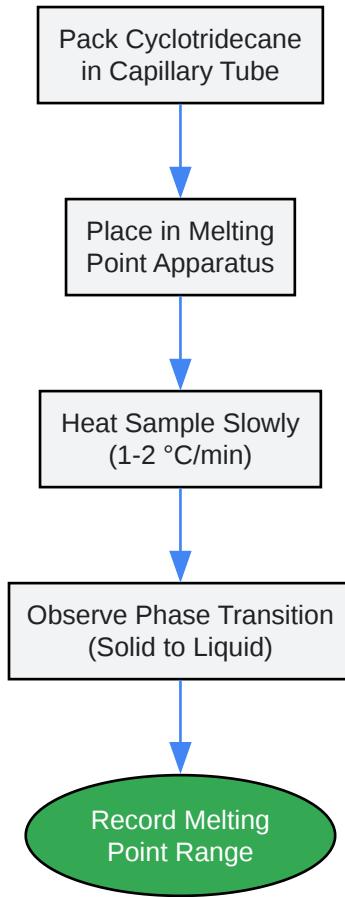
The fundamental properties of **cyclotridecane** are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the physical properties.

Logical Flow of Cyclotridecane Properties

[Click to download full resolution via product page](#)*Interrelation of **Cyclotridecane**'s Properties*

Experimental Protocols

The following are generalized experimental methodologies for determining the key physical properties of **cyclotridecane**.


The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs. A capillary method is commonly employed.

Methodology:

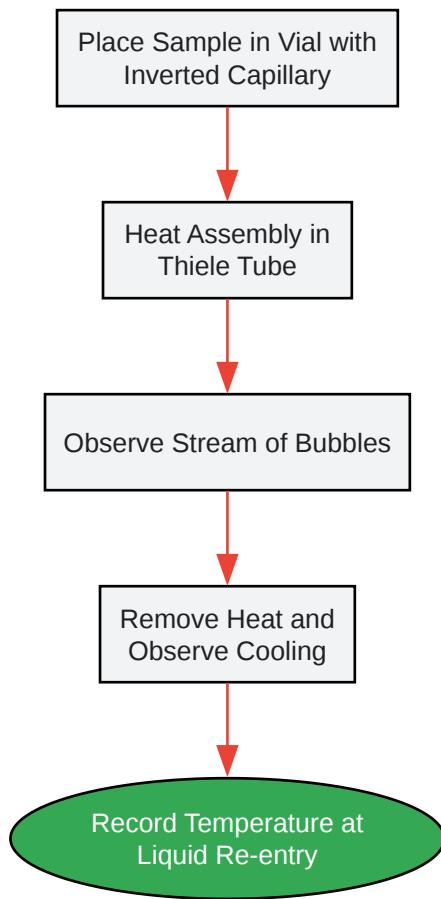
- **Sample Preparation:** A small amount of dry, powdered **cyclotridecane** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the

completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Melting Point Determination Workflow


The boiling point is determined at a specific pressure. Since the boiling point is given at reduced pressure, a vacuum distillation setup or a specialized micro-boiling point method is required.

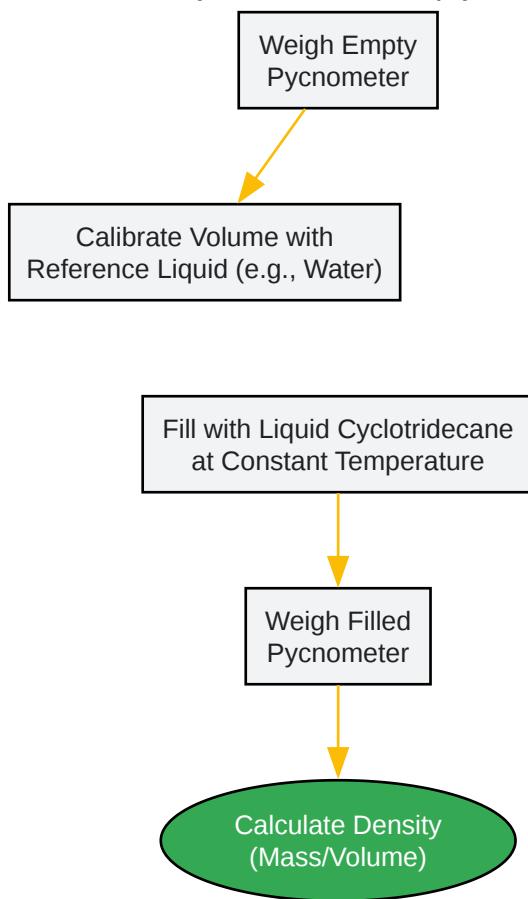
Methodology (Micro-scale):

- Sample Preparation: A small amount of **cyclotridecane** (a few microliters) is placed in a small test tube or vial.

- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
- Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.
- Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Workflow for Micro Boiling Point Determination

[Click to download full resolution via product page](#)


Boiling Point Determination Workflow

The density of liquid **cyclotridecane** (above its melting point) can be determined using a pycnometer or a vibrating tube densimeter.

Methodology (Pycnometer):

- Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.
- Sample Measurement: The pycnometer is cleaned, dried, and filled with liquid **cyclotridecane** at the same temperature.
- Weighing: The mass of the **cyclotridecane**-filled pycnometer is measured.
- Calculation: The density is calculated by dividing the mass of the **cyclotridecane** by the calibrated volume of the pycnometer.

Workflow for Density Determination (Pycnometer)

[Click to download full resolution via product page](#)*Density Determination Workflow***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclotridecane | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclododecane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclotridecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13116453#cyclotridecane-fundamental-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com